![molecular formula C16H22N2O3 B2365518 Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate CAS No. 1824468-32-7](/img/structure/B2365518.png)
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate, also known as Boc-4-phenylpyrrolidine-1-carboxylic acid, is a chemical compound widely used in scientific research. It belongs to the class of pyrrolidine carboxylic acid derivatives and is synthesized through a multistep process.
Scientific Research Applications
Enzyme-Catalyzed Kinetic Resolution
The compound has been used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate . The optimization of enzyme, solvent, and temperature resulted in a new resolution method with E = 40 enantioselectivity .
Alzheimer’s Disease Research
In vitro studies suggested that the compound, named the M4 compound, can act as both β-secretase and an acetylcholinesterase inhibitor . It prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 . This could potentially be used in the development of treatments for Alzheimer’s disease.
Neuroprotection
The M4 compound has shown moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 . This is due to a reduction in the TNF-α and free radicals observed in cell cultures .
Inhibition of Amyloidogenesis
The M4 compound has been investigated for its ability to inhibit amyloidogenesis using an in vivo model after scopolamine administration . The results showed that M4 possesses a moderate protective effect .
properties
IUPAC Name |
tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSQPYALSOQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.